molecular formula C7H13NO B6200648 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers CAS No. 2763906-43-8

1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers

Cat. No. B6200648
CAS RN: 2763906-43-8
M. Wt: 127.2
InChI Key:
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Description

1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers (1-OAM), is a synthetic organic compound that is used in a variety of scientific research applications. It is a chiral molecule, which means that it has two non-superimposable mirror images. It is composed of a nitrogen atom, an oxygen atom, a carbon atom, and a hydrogen atom. 1-OAM has been studied extensively due to its unique chemical structure, which allows it to interact with other molecules in a variety of ways.

Scientific Research Applications

1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules. It has also been used to study the structure and function of DNA, RNA, and other nucleic acids. In addition, 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers has been used to study the structure and function of cell membranes, as well as the mechanisms by which cells communicate with one another.

Mechanism of Action

1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers is known to interact with other molecules through hydrogen bonding and van der Waals forces. These interactions allow 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers to bind to proteins, enzymes, and other molecules, and to alter their structure and function. In addition, 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers can bind to DNA and RNA, and this binding can alter the expression of genes.
Biochemical and Physiological Effects
1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to alter the expression of certain genes. In addition, 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers has been shown to interact with cell membranes and to alter their structure and function.

Advantages and Limitations for Lab Experiments

1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without degradation. In addition, 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers is relatively non-toxic, making it safe to use in a laboratory setting. However, 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers is not as potent as some other compounds, and so it may not be suitable for experiments that require high concentrations of a compound.

Future Directions

1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers has a wide range of potential applications in scientific research. It could be used to study the structure and function of enzymes, proteins, DNA, and other molecules. In addition, 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers could be used to study the mechanisms by which cells communicate with one another, and to study the effects of drugs on cellular processes. Finally, 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers could be used to study the effects of environmental factors on cellular processes.

Synthesis Methods

1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers is synthesized using a multi-step process that involves the reaction of 1-bromo-2-methyl-4-nitrobenzene and 1-bromo-3-methyl-4-nitrobenzene with ethylmagnesium bromide. This reaction produces a mixture of diastereomers, which are then separated by chromatography. The separated diastereomers are then reacted with sodium hydroxide to produce 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, Mixture of diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of a spirocyclic ring followed by the introduction of an amine group.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Ammonium acetate", "Sodium borohydride", "Methanesulfonic acid", "Ethyl chloroformate", "1,6-diaminohexane" ], "Reaction": [ "Cyclohexanone is reacted with methanol and ammonium acetate to form a spirocyclic intermediate.", "The intermediate is reduced using sodium borohydride to form a mixture of diastereomers.", "The diastereomers are separated and the desired diastereomer is reacted with methanesulfonic acid to form the corresponding mesylate salt.", "The mesylate salt is then reacted with ethyl chloroformate to form the corresponding carbamate.", "Finally, the carbamate is reacted with 1,6-diaminohexane to form the desired compound, 1-{1-oxaspiro[3.3]heptan-6-yl}methanamine, mixture of diastereomers." ] }

CAS RN

2763906-43-8

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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